2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride
Overview
Description
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride is a complex organic compound that features a combination of pyridine, thiazole, and carbonyl chloride functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like reverse transcriptase and bacterial phosphopantetheinyl transferase .
Mode of Action
It is known that molecules with a -cf3 group can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been found to attenuate secondary metabolism and thwart bacterial growth .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in similar compounds are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Result of Action
Similar compounds have been found to inhibit the growth of target insects at their larval stages .
Action Environment
The demand for similar compounds has been increasing steadily in the last 30 years , suggesting that they may be stable and effective in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride typically involves multi-step organic reactions. One common approach starts with the chlorination of 3-methylpyridine to obtain 2-chloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to further reactions to introduce the difluoromethyl and thiazole groups, followed by the addition of the carbonyl chloride moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise stoichiometric ratios of reactants. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carbonyl chloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, used in the production of herbicides and insecticides.
Alpelisib: Contains trifluoromethyl and pyridine moieties, used in cancer treatment.
Sorafenib: Features a trifluoromethyl group and is used in cancer therapy
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3Cl2F5N2OS/c12-5-1-4(11(16,17)18)2-19-7(5)10(14,15)9-20-6(3-22-9)8(13)21/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXDHCTXPOIZGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C2=NC(=CS2)C(=O)Cl)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3Cl2F5N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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